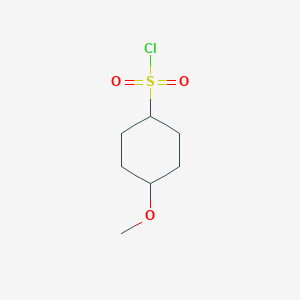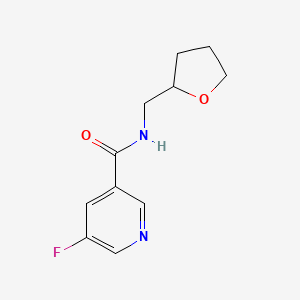
5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives It features a fluorine atom at the 5-position of the nicotinamide ring and a tetrahydrofuran-2-ylmethyl group attached to the nitrogen atom
Mechanism of Action
Target of Action
It’s worth noting that fluorinated compounds, including those with a tetrahydrofuran ring, often exhibit diverse biological activities and bind with high affinity to multiple receptors .
Mode of Action
Fluorinated compounds are known to uniquely perturb biological and biochemical processes due to fluorine’s high electronegativity and low propensity to engage in hydrogen bond formation .
Biochemical Pathways
Fluorinated compounds, including those with a tetrahydrofuran ring, are known to influence a wide range of biological activities .
Result of Action
Fluorinated compounds are known to exhibit diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoronicotinic acid and tetrahydrofuran-2-ylmethanol.
Activation of Nicotinic Acid: The 5-fluoronicotinic acid is first activated by converting it into its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The activated acid chloride is then reacted with tetrahydrofuran-2-ylmethanol in the presence of a base such as triethylamine (TEA) to form the desired amide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted nicotinamide derivatives.
Scientific Research Applications
5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Chemical Biology: It is employed in chemical biology to probe the mechanisms of biological reactions and to develop chemical probes for studying cellular pathways.
Comparison with Similar Compounds
Similar Compounds
5-fluoronicotinamide: Lacks the tetrahydrofuran-2-ylmethyl group, making it less bulky and potentially less selective.
N-((tetrahydrofuran-2-yl)methyl)nicotinamide: Lacks the fluorine atom, which may reduce its binding affinity and specificity.
5-chloro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and interactions.
Uniqueness
5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide is unique due to the combination of the fluorine atom and the tetrahydrofuran-2-ylmethyl group. This combination enhances its chemical stability, binding affinity, and selectivity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
5-fluoro-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-9-4-8(5-13-6-9)11(15)14-7-10-2-1-3-16-10/h4-6,10H,1-3,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMZXJWTWDSAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-[8-(2-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2838314.png)
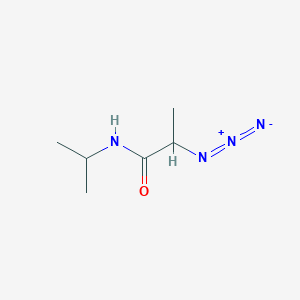
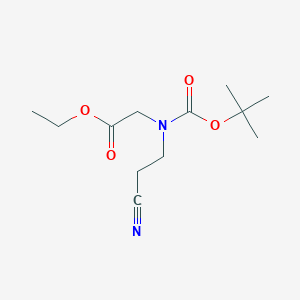
![8-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2838317.png)
![2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2838318.png)
![N-benzyl-N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2838319.png)
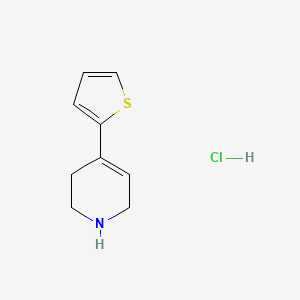
![N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2838322.png)
![4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane dihydrochloride](/img/structure/B2838324.png)
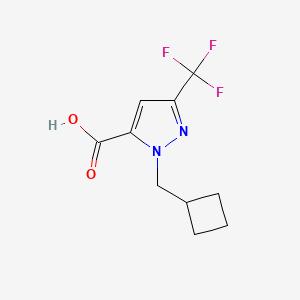
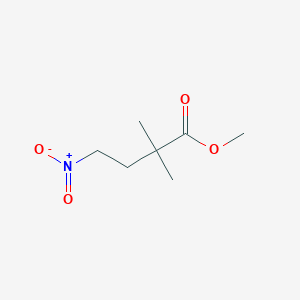
![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2838333.png)

